molecular formula C8H4ClF2N B13158804 2-(2-Chlorophenyl)-2,2-difluoroacetonitrile

2-(2-Chlorophenyl)-2,2-difluoroacetonitrile

Cat. No.: B13158804
M. Wt: 187.57 g/mol
InChI Key: SQRWUBGAXOPNJS-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-2,2-difluoroacetonitrile is an organic compound characterized by the presence of a chlorophenyl group and two fluorine atoms attached to an acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chlorophenyl)-2,2-difluoroacetonitrile typically involves the reaction of 2-chlorobenzonitrile with difluoromethylating agents. One common method includes the use of difluoromethyltrimethylsilane (TMSCF2H) in the presence of a base such as potassium tert-butoxide. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Chlorophenyl)-2,2-difluoroacetonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding carboxylic acids or reduction to yield amines.

    Addition Reactions: The nitrile group can react with nucleophiles to form imines or amides.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium hydroxide are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

    Substitution Reactions: Products include substituted phenyl derivatives.

    Oxidation Reactions: Products include carboxylic acids.

    Reduction Reactions: Products include primary amines.

Scientific Research Applications

2-(2-Chlorophenyl)-2,2-difluoroacetonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-2,2-difluoroacetonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial activity. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

  • 2-(2-Chlorophenyl)-2,2-difluoroethanol
  • 2-(2-Chlorophenyl)-2,2-difluoropropane
  • 2-(2-Chlorophenyl)-2,2-difluorobutane

Comparison: 2-(2-Chlorophenyl)-2,2-difluoroacetonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential applications. Compared to its analogs, it may exhibit different biological activities and chemical properties, making it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C8H4ClF2N

Molecular Weight

187.57 g/mol

IUPAC Name

2-(2-chlorophenyl)-2,2-difluoroacetonitrile

InChI

InChI=1S/C8H4ClF2N/c9-7-4-2-1-3-6(7)8(10,11)5-12/h1-4H

InChI Key

SQRWUBGAXOPNJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(C#N)(F)F)Cl

Origin of Product

United States

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